3-(pyrrolidin-3-yl)benzonitrile hydrochloride
Description
Contextual Significance within Heterocyclic Chemistry Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of new chemical entities. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a particularly prevalent scaffold in drug discovery. researchgate.netnih.gov Its significance stems from several key characteristics. The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for a thorough exploration of pharmacophore space, which is crucial for optimizing interactions with biological targets. researchgate.netnih.gov This contrasts with flat, aromatic systems and provides a greater degree of structural diversity.
The 3-(pyrrolidin-3-yl)benzonitrile (B2872375) structure is a prime example of a substituted pyrrolidine. The nitrogen atom within the pyrrolidine ring imparts basicity to the molecule, influencing its physicochemical properties and potential biological interactions. nih.gov The stereochemistry of the pyrrolidine ring is another critical aspect, as different spatial arrangements of substituents can lead to vastly different biological activities due to specific binding with enantioselective proteins. researchgate.net The combination of the pyrrolidine scaffold with the benzonitrile (B105546) moiety creates a molecule with distinct properties that are of significant interest in synthetic and medicinal chemistry. evitachem.com
| Property | Value |
|---|---|
| Molecular Formula | C11H13ClN2 |
| Molecular Weight | 208.69 g/mol |
| CAS Number | 1203685-40-8 |
Rationale for Scholarly Investigation of the 3-(Pyrrolidin-3-yl)benzonitrile Core Structure
The scholarly investigation into the 3-(pyrrolidin-3-yl)benzonitrile core structure is driven by its utility as a building block in the synthesis of more complex molecules and its potential as a scaffold for developing new therapeutic agents. evitachem.com Pyrrolidine derivatives are known to act as inhibitors or modulators in various biological pathways, making them relevant for diseases such as cancer and neurological disorders.
A key strategy in modern drug discovery is "scaffold hopping," which involves replacing a core molecular structure with a chemically different one while maintaining similar biological activity. evitachem.com The 4-(pyrrolidin-3-yl)benzonitrile (B2813882) scaffold, a close analog, has been successfully used as a scaffold-hop to develop potent and selective inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), which is a target in cancer therapy. manchester.ac.uknih.gov This demonstrates the value of the pyrrolidinyl-benzonitrile framework in generating novel chemical entities with desired biological profiles. nih.gov
The versatility of this core structure allows for modifications at multiple points, enabling chemists to fine-tune the molecule's properties to improve potency, selectivity, and pharmacokinetic parameters. Research into derivatives of this scaffold has led to the identification of compounds with significant biochemical activity, validating its importance as a starting point for further optimization in drug discovery programs. manchester.ac.uk
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 3-(Pyrrolidin-3-YL)benzonitrile | 1167049-51-5 | C11H12N2 |
| 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride | 1955547-44-0 | C12H17Cl2N3 |
| 4-[(pyrrolidin-3-yl)amino]benzonitrile hydrochloride | 1803610-65-2 | C11H14ClN3 |
Structure
3D Structure of Parent
Properties
CAS No. |
1166820-43-4 |
|---|---|
Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11;/h1-3,6,11,13H,4-5,8H2;1H |
InChI Key |
PKMTVMTUQKEJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC(=C2)C#N.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Structural Characterization and Solid State Chemistry of 3 Pyrrolidin 3 Yl Benzonitrile Hydrochloride
Spectroscopic Techniques for Comprehensive Structural Elucidation
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of the compound's structure in both solution and solid states.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high precision. mdpi.com By providing a mass measurement with an error of less than 5 ppm, HRMS can unequivocally confirm the molecular formula of 3-(pyrrolidin-3-yl)benzonitrile (B2872375) and its hydrochloride salt. researchgate.net For the free base (C₁₁H₁₂N₂), the predicted monoisotopic mass is 172.10005 Da. uni.lu In HRMS analysis, the compound is typically ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. The protonated molecule [M+H]⁺ is commonly observed, which for the free base would have a predicted m/z of 173.10733. uni.lu The high accuracy of this measurement allows for the differentiation from other potential molecular formulas that might have the same nominal mass.
Table 1: Predicted HRMS Data for 3-(pyrrolidin-3-yl)benzonitrile Free Base
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 173.10733 |
| [M+Na]⁺ | 195.08927 |
| [M]⁺ | 172.09950 |
| [M-H]⁻ | 171.09277 |
Data sourced from computational predictions. uni.lu
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. researchgate.net While specific experimental data for 3-(pyrrolidin-3-yl)benzonitrile hydrochloride is not publicly available, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure.
The ¹H NMR spectrum would feature distinct regions: aromatic protons of the benzonitrile (B105546) ring would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the pyrrolidine (B122466) ring would be observed in the upfield region (typically δ 2.0-4.0 ppm). The proton on the chiral center (C3 of the pyrrolidine ring) would likely appear as a multiplet.
The ¹³C NMR spectrum would similarly show signals for the aromatic carbons, the nitrile carbon (typically δ 115-125 ppm), and the aliphatic carbons of the pyrrolidine ring.
Multi-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete structure. rsc.org COSY would reveal proton-proton coupling networks within the pyrrolidine and benzonitrile rings, while HSQC would correlate each proton to its directly attached carbon. HMBC would establish long-range (2-3 bond) correlations, definitively linking the pyrrolidine ring to the benzonitrile moiety. These techniques are also fundamental in establishing the stereochemistry of the molecule. rsc.org
Table 2: Expected NMR Chemical Shift Regions for this compound
| Nucleus | Structural Moiety | Expected Chemical Shift (δ) Range (ppm) |
|---|---|---|
| ¹H | Aromatic (C₆H₄) | 7.0 - 8.0 |
| ¹H | Pyrrolidine (CH, CH₂) | 2.0 - 4.0 |
| ¹H | Ammonium (B1175870) (NH₂⁺) | Variable, broad |
| ¹³C | Nitrile (C≡N) | 115 - 125 |
| ¹³C | Aromatic (C₆H₄) | 110 - 150 |
| ¹³C | Pyrrolidine (CH, CH₂) | 30 - 60 |
Note: These are generalized regions; actual shifts depend on solvent and experimental conditions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides direct information about the functional groups present in a molecule. nih.gov For this compound, several characteristic vibrational modes are expected.
The most prominent feature would be the sharp, intense absorption from the nitrile (C≡N) stretching vibration, typically found in the 2220-2240 cm⁻¹ region. nist.govspectrabase.com The aromatic ring would give rise to C=C stretching vibrations between 1450 and 1600 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic pyrrolidine ring would exhibit C-H stretching modes just below 3000 cm⁻¹. As a hydrochloride salt of a secondary amine, a broad and strong absorption band corresponding to the N-H stretching of the ammonium group (R₂NH₂⁺) is expected in the range of 2700-3300 cm⁻¹. researchgate.net
Table 3: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2220 - 2240 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Ammonium (NH₂⁺) | Stretch | 2700 - 3300 (broad) |
Data based on standard functional group correlation tables. spectrabase.comthermofisher.com
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing information about its chromophores (light-absorbing groups). nih.gov The principal chromophore in this compound is the benzonitrile system. Benzonitrile itself exhibits a primary absorption band (π → π* transition) around 224 nm and a weaker, secondary band around 271 nm. latech.eduresearchgate.netaip.org The attachment of the pyrrolidinyl group to the benzene (B151609) ring may cause a slight shift (either bathochromic or hypsochromic) in these absorption maxima due to electronic effects. The analysis of the UV-Vis spectrum confirms the presence of the aromatic chromophore and can be used for quantitative purposes. sphinxsai.com
X-ray Crystallography and Crystal Engineering Studies
While spectroscopic methods provide robust structural information, single-crystal X-ray diffraction offers the most definitive and detailed picture of the molecule's three-dimensional architecture and its arrangement in the solid state.
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a crystalline solid. rigaku.com This technique provides unambiguous information on bond lengths, bond angles, and torsional angles. For this compound, this analysis would definitively establish the absolute configuration of the chiral center at the C3 position of the pyrrolidine ring.
Table 4: Representative Crystallographic Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Defines molecular conformation |
| Hydrogen Bonding Geometry | Distances and angles of intermolecular H-bonds |
This table represents the type of data obtained from a single-crystal XRD experiment.
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks
A definitive analysis of the hydrogen bonding networks within the crystal structure of this compound is contingent upon the experimental determination of its solid-state structure via methods such as single-crystal X-ray diffraction.
In the hydrochloride salt, the pyrrolidine nitrogen would be protonated, forming a secondary ammonium group (N-H₂⁺), which is a strong hydrogen bond donor. The chloride ion (Cl⁻) would be the primary hydrogen bond acceptor. Additionally, the nitrile group (C≡N) can act as a weak hydrogen bond acceptor. Therefore, a variety of hydrogen bonds would be anticipated.
A theoretical analysis suggests the formation of several key hydrogen bonds:
N-H···Cl Interactions: The strongest hydrogen bonds are expected to be between the protonated pyrrolidine nitrogen and the chloride ions. These interactions would likely be the primary drivers of the crystal packing.
N-H···N Interactions: It is also possible for the ammonium group to form hydrogen bonds with the nitrogen atom of the nitrile group of an adjacent molecule, leading to the formation of chains or more complex networks.
Without experimental data, the specific geometry, bond distances, and angles of these interactions remain unknown. A data table summarizing these parameters, which is crucial for a complete understanding, cannot be generated.
Supramolecular Assembly and Packing Motifs in the Solid State
The supramolecular assembly and packing motifs of this compound in the solid state are dictated by the interplay of the hydrogen bonding networks described in the preceding section, as well as other non-covalent interactions such as van der Waals forces.
Based on the functional groups present, several packing motifs could be hypothesized:
Layered Structures: The strong N-H···Cl hydrogen bonds could form extensive networks, potentially leading to the formation of two-dimensional sheets or layers. The benzonitrile moieties would likely be oriented in the regions between these layers.
Chain Structures: One-dimensional chains could be formed through catemeric N-H···Cl or N-H···N interactions. These chains would then pack in a three-dimensional arrangement influenced by weaker interactions.
Three-Dimensional Networks: A complex network of hydrogen bonds could link the molecules in all three dimensions, leading to a more intricate and stable crystal lattice.
The specific arrangement of molecules, including parameters such as unit cell dimensions, space group, and intermolecular distances, can only be determined through experimental crystallographic studies. The generation of a data table detailing these crystallographic and packing parameters is therefore not feasible.
Computational and Theoretical Chemistry of 3 Pyrrolidin 3 Yl Benzonitrile Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods provide a detailed understanding of the electron distribution and its implications for chemical behavior.
Electronic Structure and Reactivity Descriptors Analysis
DFT calculations are utilized to investigate the electronic structure of 3-(pyrrolidin-3-yl)benzonitrile (B2872375). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ekb.eg
From these orbital energies, global reactivity descriptors can be calculated to predict the molecule's reactivity. ekb.egresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). Such parameters are instrumental in understanding the molecule's tendency to accept or donate electrons in chemical reactions. ekb.eg Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution, identifying regions susceptible to nucleophilic and electrophilic attack. researchgate.net For instance, the nitrile group, due to the electronegativity of the nitrogen atom, typically represents a region of negative electrostatic potential, making it a potential hydrogen-bond acceptor. nih.gov
Table 1: Hypothetical Global Reactivity Descriptors
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Power to attract electrons |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |
| Global Softness | S | 1/(2η) | Measure of molecular polarizability |
| Electrophilicity Index | ω | χ²/(2η) | Propensity to accept electrons |
Conformational Analysis and Energy Landscape Mapping
The 3-(pyrrolidin-3-yl)benzonitrile molecule possesses conformational flexibility arising from the rotation around the single bond connecting the phenyl and pyrrolidine (B122466) rings, as well as the "pseudorotation" of the five-membered pyrrolidine ring. researchgate.net Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule.
By systematically rotating the dihedral angle between the two rings and exploring different puckering states of the pyrrolidine ring, an energy landscape map can be generated. This map plots the potential energy of the molecule as a function of its geometric parameters. The global minimum on this surface corresponds to the most stable conformer, which is the most probable structure of the molecule under given conditions. This analysis is crucial as the specific conformation of a molecule can significantly influence its interaction with other molecules. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic perspective on the molecule's behavior, including its potential interactions and conformational stability over time.
Ligand-Target Docking Studies for Hypothetical Binding Interactions (Non-Biological Context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While often used in drug discovery, docking can also be applied in a non-biological context to study interactions with synthetic receptors or materials.
In a hypothetical docking study, the 3-(pyrrolidin-3-yl)benzonitrile molecule could be docked into the active site of a model receptor. Such studies on the related 4-(pyrrolidin-3-yl)benzonitrile (B2813882) scaffold have shown that the nitrile group can form key hydrogen bonds, while the basic center of the pyrrolidine ring can interact with acidic residues. manchester.ac.uk For the 3-isomer, the benzonitrile (B105546) moiety would likely orient itself to form favorable polar or hydrogen-bonding interactions within a binding pocket, while the pyrrolidine ring could establish electrostatic or van der Waals contacts. manchester.ac.uknih.gov The phenyl ring itself can participate in π-π or cation-π stacking interactions. core.ac.uk
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system. mdpi.comuu.nl An MD simulation of 3-(pyrrolidin-3-yl)benzonitrile hydrochloride, typically in a solvent like water, would track the positions and velocities of all atoms over a period of time, providing insights into its conformational dynamics. nih.gov
These simulations can reveal the stability of different conformers and the transitions between them. By analyzing the trajectory, one can calculate parameters like the Root Mean Square Deviation (RMSD) to assess the stability of the molecular structure and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com For a docked ligand-receptor complex, MD simulations can be used to evaluate the stability of the binding pose and the persistence of key interactions, such as hydrogen bonds, over time. mdpi.com
Table 2: Key Parameters in Molecular Dynamics Simulations
| Parameter | Abbreviation | Description |
|---|---|---|
| Root Mean Square Deviation | RMSD | Measures the average distance between the atoms of superimposed structures, indicating conformational stability. |
| Root Mean Square Fluctuation | RMSF | Measures the deviation of each atom from its average position, highlighting flexible regions of the molecule. |
| Hydrogen Bond Analysis | - | Tracks the formation and breaking of hydrogen bonds over the simulation time to assess interaction stability. |
| Potential Energy | - | Monitors the total potential energy of the system to ensure the simulation has reached equilibrium. |
Theoretical Studies on Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. Theoretical studies can map out the potential energy surface for a proposed synthetic route, identifying transition states, intermediates, and the associated activation energies. nih.gov
For the synthesis of 3-(pyrrolidin-3-yl)benzonitrile, several pathways could be investigated. One possible route involves the formation of the pyrrolidine ring via intramolecular cyclization. dntb.gov.ua Another approach could be the coupling of a pre-formed pyrrolidine derivative with a benzonitrile precursor. evitachem.com DFT calculations can be used to model these reaction steps, for example, by studying the energetics of a nucleophilic substitution on a benzonitrile derivative or the mechanism of a tandem aza-Prins–Ritter reaction to form a substituted pyrrolidine. nih.govrsc.org By comparing the calculated activation barriers for different potential pathways, the most energetically favorable synthetic route can be predicted. nih.gov This theoretical insight can help optimize reaction conditions and improve yields in experimental synthesis.
Structure Activity Relationship Sar Studies in Defined in Vitro Research Systems
Design Principles for SAR Exploration of 3-(Pyrrolidin-3-yl)benzonitrile (B2872375) Hydrochloride Analogs
The design of analogs of 3-(pyrrolidin-3-yl)benzonitrile hydrochloride for SAR studies is centered on systematically altering its core components: the pyrrolidine (B122466) ring, the benzonitrile (B105546) moiety, and the linkage between them. The pyrrolidine scaffold is of particular interest due to its non-planar, three-dimensional nature, which allows for a thorough exploration of the pharmacophore space. jocpr.com This saturated heterocyclic system can adopt various conformations, and its substitution pattern can be precisely controlled to investigate the impact of stereochemistry and steric bulk on biological activity. jocpr.comnih.gov
Key design principles for SAR exploration of this class of compounds include:
Stereochemical Variation: The chiral center at the 3-position of the pyrrolidine ring is a critical point for modification. Synthesizing and evaluating individual enantiomers and diastereomers is crucial to determine the optimal stereochemical configuration for target engagement. nih.govnih.gov
Substitution on the Pyrrolidine Ring: Introducing substituents at various positions on the pyrrolidine ring helps to probe the steric and electronic tolerance of the binding site. Modifications at the nitrogen atom (N-substitution) can influence the compound's basicity, conformational rigidity, and potential for additional interactions. researchgate.net
Modification of the Benzonitrile Ring: Altering the substitution pattern on the benzonitrile ring allows for the investigation of electronic and steric effects on binding affinity. The nitrile group itself is a key functional group, often involved in important hydrogen bonding interactions. nih.govmanchester.ac.uk Quantitative structure-activity relationship (QSAR) studies on benzonitrile derivatives can provide predictive models for designing more potent compounds. nih.govmitwpu.edu.in
Cyclization Strategies: Constraining the conformation of the molecule by forming cyclic analogs can provide valuable information about the bioactive conformation. For instance, designing and synthesizing derivatives with cyclizations based on the 3-phenylpropionamide structure can be a useful approach. nih.gov
By systematically applying these principles, researchers can build a comprehensive understanding of the SAR for this chemical series, leading to the identification of key structural features required for potent and selective biological activity.
Influence of Structural Modifications on Molecular Interactions and Biochemical Activity
The stereochemistry of the pyrrolidine ring plays a pivotal role in the molecular recognition and binding of 3-(pyrrolidin-3-yl)benzonitrile analogs to their biological targets. The spatial arrangement of substituents on the chiral centers of the pyrrolidine ring can significantly influence binding affinity and functional activity.
In a study of 3-arylpyrrolidine-2-carboxamide derivatives designed as melanocortin-4 receptor ligands, it was found that among the four possible stereoisomers, the (2R, 3R)-isomer exhibited the most potent affinity. nih.gov This highlights the importance of the relative stereochemistry between substituents on the pyrrolidine ring for optimal interaction with the receptor.
The synthesis of stereoisomerically pure compounds is therefore essential for elucidating the precise structural requirements of the target's binding site. nih.govresearchgate.net The development of efficient stereoselective synthesis methods is a key aspect of SAR studies for this class of compounds. mdpi.comnih.govresearchgate.net
| Stereoisomer | Relative Potency |
|---|---|
| (2R, 3R) | Most Potent |
| Other stereoisomers | Less Potent |
The electronic and steric properties of substituents on the benzonitrile ring can significantly modulate the binding affinity of 3-(pyrrolidin-3-yl)benzonitrile analogs. The nitrile group is a key feature, often acting as a hydrogen bond acceptor. manchester.ac.uk
QSAR studies on various series of compounds containing a benzonitrile moiety have demonstrated the importance of electronic and steric descriptors in determining biological activity. nih.govmitwpu.edu.innih.gov For instance, in a study of (benzothiazole-2-yl) acetonitrile (B52724) derivatives, 3D-QSAR models revealed that the steric and electronic fields around the molecule were critical for its inhibitory activity. nih.gov The models indicated that bulky substituents in certain regions could be detrimental to activity, while electron-withdrawing or electron-donating groups at specific positions could enhance potency.
While specific SAR data for substituents on the benzonitrile ring of this compound is not extensively detailed in the provided search results, the general principles derived from QSAR studies of other benzonitrile-containing compounds suggest that:
Steric Effects: The size and shape of substituents can impact the ability of the molecule to fit into the binding pocket. Bulky groups may cause steric hindrance, leading to a decrease in affinity.
| Substituent Property | Potential Impact on Activity | Rationale |
|---|---|---|
| Electron-withdrawing group | May increase or decrease activity | Modulates the hydrogen bond acceptor strength of the nitrile. |
| Electron-donating group | May increase or decrease activity | Alters the electron density of the aromatic ring and nitrile group. |
| Small, sterically non-demanding group | Generally well-tolerated | Minimizes potential for steric clashes within the binding site. |
| Bulky group | Often detrimental to activity | Can lead to steric hindrance and prevent optimal binding. |
Substitutions on the pyrrolidine ring, including at the nitrogen atom, have a profound effect on the conformation and, consequently, the biological activity of 3-(pyrrolidin-3-yl)benzonitrile analogs. The non-planar nature of the pyrrolidine ring allows it to adopt different puckered conformations, and the preferred conformation can be influenced by the nature and position of substituents. nih.gov
In a study of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as inhibitors of lysine-specific demethylase 1 (LSD1), various substitutions were made on the pyrrolidine ring. nih.govmanchester.ac.uk The results of this study, summarized in the table below, indicate that the nature of the substituent at the 4-position of the benzonitrile ring and the substitution on the pyrrolidine ring are critical for inhibitory activity.
| Compound | Modification | Biochemical IC50 (nM) |
|---|---|---|
| Analog 1 | - | 57 |
| Analog 2 | Modification of pyrrolidine substituent | >10,000 |
| Analog 3 | Different pyrrolidine substituent | 340 |
These findings underscore the importance of exploring various substitutions on the pyrrolidine ring to optimize interactions with the target protein.
Mechanistic Insights into Molecular Recognition (Non-Clinical Focus)
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. unina.itnih.gov For 3-(pyrrolidin-3-yl)benzonitrile and its analogs, the key pharmacophoric features can be inferred from SAR studies and computational modeling.
Based on the available information, the key pharmacophoric elements for this class of compounds likely include:
A Hydrogen Bond Acceptor: The nitrile group on the benzonitrile ring is a critical hydrogen bond acceptor. In the case of 4-(pyrrolidin-3-yl)benzonitrile derivatives, this group was predicted to form a hydrogen bond with a lysine (B10760008) residue (Lys661) in the active site of LSD1. manchester.ac.uk
A Basic Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is typically protonated at physiological pH and can form an ionic interaction or a hydrogen bond with an acidic residue in the binding pocket. The predicted binding mode of a 4-(pyrrolidin-3-yl)benzonitrile derivative showed the basic center directed towards aspartic acid residues (Asp555 and Asp556). manchester.ac.uk
A Hydrophobic Aromatic Ring: The benzonitrile ring serves as a hydrophobic moiety that can engage in van der Waals or pi-stacking interactions with hydrophobic residues in the binding site.
A Defined Stereochemical Arrangement: As discussed previously, the stereochemistry at the 3-position of the pyrrolidine ring is crucial for proper orientation of the pharmacophoric features and optimal binding. nih.gov
These features collectively define the pharmacophore for this class of compounds and provide a framework for the design of new, more potent analogs.
Rationalizing Selectivity Profiles Against Related Molecular Targets
The selectivity of a therapeutic agent for its intended molecular target over other related proteins is a critical factor in minimizing off-target effects and ensuring a favorable safety profile. For derivatives of 3-(pyrrolidin-3-yl)benzonitrile, in vitro studies have been instrumental in elucidating the structural features that govern their selective binding. While specific data for this compound is limited in publicly available research, extensive structure-activity relationship (SAR) studies on the closely related isomeric 4-(pyrrolidin-3-yl)benzonitrile derivatives provide significant insights into the rationalization of selectivity against related molecular targets. These studies have primarily focused on their activity as inhibitors of Lysine Specific Demethylase 1 (LSD1), with selectivity assessed against other flavin-dependent amine oxidases such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), as well as the hERG ion channel. nih.govmanchester.ac.uk
Research into a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives identified a particularly potent and selective compound, designated as 21g . manchester.ac.uk This compound demonstrated significant inhibition of LSD1 while exhibiting a pronounced lack of activity against the homologous MAO-A and MAO-B enzymes. nih.govmanchester.ac.uk Furthermore, it showed improved selectivity over the hERG ion channel when compared to the parent compound from which it was derived. nih.govmanchester.ac.uk
The selectivity of compound 21g is rationalized at the molecular level through the specific interactions it forms within the active site of LSD1. manchester.ac.uk The predicted binding mode of the active (3R,4R)-enantiomer of compound 21g highlights two crucial hydrogen bonding interactions. The nitrile group of the benzonitrile moiety forms a hydrogen bond with the side chain of Lys661, a key residue in the LSD1 active site. manchester.ac.uk Concurrently, the basic nitrogen of the pyrrolidine ring is oriented towards two acidic residues, Asp555 and Asp556, forming another critical interaction. manchester.ac.uk
The high selectivity for LSD1 over MAO-A and MAO-B can be attributed to differences in the topology and amino acid composition of their respective active sites. The active site of LSD1 is characterized by a large, open cavity that can accommodate the pyrrolidine-benzonitrile scaffold of these inhibitors. manchester.ac.uk In contrast, the active sites of MAO-A and MAO-B, while also containing a flavin cofactor, possess distinct structural features and key amino acid differences that likely preclude the optimal binding of this particular class of inhibitors. The specific hydrogen bonding network observed with Lys661, Asp555, and Asp556 in LSD1 is not conserved in the MAO enzymes, thus providing a clear basis for the observed selectivity. manchester.ac.uk
The p-tolyl group of compound 21g is predicted to extend into a hydrophobic channel within the LSD1 active site, formed by residues such as Ile356, Leu677, Leu693, and Trp695. manchester.ac.uk This hydrophobic interaction further stabilizes the binding of the inhibitor to LSD1. The lack of a similarly shaped and accessible hydrophobic pocket in the MAO enzymes likely contributes to the poor affinity of these compounds for the MAO targets. The pyrrolidine ring itself makes minimal direct contact with the protein, suggesting its role as a versatile central scaffold that correctly orients the key interacting moieties—the benzonitrile and the p-tolyl group—for optimal engagement with the LSD1 active site. manchester.ac.uk
The improved selectivity against the hERG ion channel, a common source of off-target cardiac toxicity, is also a significant finding. While the precise molecular interactions with the hERG channel are not as well defined as those with LSD1, the modifications to the parent scaffold in developing compound 21g have clearly altered its physicochemical properties in a manner that reduces its affinity for the ion channel. nih.govmanchester.ac.uk
The following table summarizes the in vitro selectivity profile of compound 21g , a representative 4-(pyrrolidin-3-yl)benzonitrile derivative.
| Compound | Target | IC50 (µM) | Selectivity vs. LSD1 (IC50) |
| 21g | LSD1 | 0.057 | - |
| MAO-A | > 25 | > 438-fold | |
| MAO-B | > 25 | > 438-fold | |
| hERG | 12.1 | 212-fold |
Data derived from in vitro biochemical and cellular assays. manchester.ac.uk
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(pyrrolidin-3-yl)benzonitrile hydrochloride?
- Methodological Answer : Synthesis typically involves coupling reactions between pyrrolidine derivatives and benzonitrile precursors. For example, nucleophilic substitution of a halogenated benzonitrile (e.g., 3-bromobenzonitrile) with pyrrolidin-3-amine under basic conditions, followed by hydrochloride salt formation via acid treatment. Intermediate purification may involve column chromatography or recrystallization, as seen in analogous benzonitrile derivatives .
Q. How can the purity and identity of this compound be verified?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/LC-MS : To assess purity (>95% by area normalization).
- NMR (¹H/¹³C) : Confirm structural integrity (e.g., aromatic protons at ~7.5 ppm, pyrrolidine ring signals at ~2.5–3.5 ppm).
- FT-IR : Identify nitrile stretching (~2220 cm⁻¹) and amine hydrochloride bands (~2500 cm⁻¹).
- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group or deliquescence. Avoid prolonged exposure to light, moisture, or temperatures >30°C, as hydrochloride salts are prone to decomposition under humid conditions .
Advanced Research Questions
Q. How can polymorphism in this compound be characterized?
- Methodological Answer : Polymorph screening requires:
- XRPD : Compare diffraction patterns of recrystallized batches (e.g., from ethanol vs. acetonitrile).
- DSC/TGA : Identify thermal transitions (melting points, dehydration events). For example, a related polymorphic hydrochloride salt showed distinct endotherms at 163–165°C and 170–172°C .
- Solubility Studies : Assess kinetic vs. thermodynamic solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .
Q. What strategies are effective for resolving enantiomers of this chiral compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (70:30) and 0.1% diethylamine.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid), as demonstrated for structurally similar pyrrolidine derivatives .
- Circular Dichroism (CD) : Confirm absolute configuration after separation .
Q. How does the compound’s stability vary under accelerated degradation conditions?
- Methodological Answer : Perform forced degradation studies:
- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH, monitor nitrile conversion to carboxylic acid/amide via LC-MS.
- Oxidative Stress : Expose to 3% H₂O₂; pyrrolidine rings may form N-oxides.
- Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV/vis). Degradation products can be profiled using high-resolution MS .
Q. What computational methods predict the compound’s bioavailability and target binding?
- Methodological Answer :
- LogP Calculation : Use software like MarvinSuite (experimental LogP ~2.87 for similar hydrochlorides ).
- Molecular Docking : Simulate interactions with targets (e.g., dopamine receptors) using AutoDock Vina.
- ADMET Prediction : Tools like SwissADME assess permeability (e.g., CNS penetration potential) .
Contradictions and Validation
- Melting Point Variability : Differing reports (e.g., 163–165°C vs. 170–172°C in related compounds) may reflect polymorphism. Validate via DSC and controlled crystallization .
- Synthetic Yields : Discrepancies in yields (40–80%) across methods suggest optimization of reaction time/temperature is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
